REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
|
Type
|
CUSTOM
|
Details
|
being kept at 140° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
|
Type
|
CUSTOM
|
Details
|
being kept at 140° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
|
Type
|
CUSTOM
|
Details
|
being kept at 140° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
|
Type
|
CUSTOM
|
Details
|
being kept at 140° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8].[NH2:5][CH:4]1[CH2:3][CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8].[NH2:9][CH:3]1[CH2:2][CH2:1][CH2:6][CH:7]1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC#N)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar
|
Type
|
CUSTOM
|
Details
|
being kept at 140° C
|
Type
|
CUSTOM
|
Details
|
Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |